1-Benzoylaziridin-2-one

nitrogen pyramidality 13C NMR spectroscopy amide conformation

Researchers investigating single-electron transfer (SET) mechanisms or synthesizing α-amino acid scaffolds require an activated aziridine with confirmed pyramidal nitrogen geometry-not a generic N-benzoyl amide surrogate. 1-Benzoylaziridin-2-one (CAS 76345-43-2) meets this exact need: • Verified pyramidal N configuration by ¹³C NMR, structurally distinct from planar N-benzoyl-pyrrolidine/piperidine analogs • Predictable regioselective ring-opening exclusively at the lactam C-N bond for amino acid derivative synthesis • Demonstrated SET susceptibility producing detectable ketyl and radical intermediates. Supplied at ≥98% HPLC purity. Quote-based global shipping available.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 76345-43-2
Cat. No. B13958961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoylaziridin-2-one
CAS76345-43-2
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1C(=O)N1C(=O)C2=CC=CC=C2
InChIInChI=1S/C9H7NO2/c11-8-6-10(8)9(12)7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyHXLDVHOVTFPGBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoylaziridin-2-one (CAS 76345-43-2) Chemical Class and Structural Characteristics for Procurement


1-Benzoylaziridin-2-one (CAS 76345-43-2, molecular formula C9H7NO2, molecular weight 161.16 g/mol) is a heterocyclic α-lactam featuring a three-membered aziridinone ring with an N-benzoyl substituent . The compound belongs to the class of activated aziridines, wherein the carbonyl group on the three-membered ring and the benzoyl substituent on nitrogen confer distinct electrophilic reactivity governed by substantial ring strain . Structurally, the N-benzoylaziridine system exhibits a pyramidal nitrogen configuration in solution, a geometric feature that differentiates it from larger N-benzoyl heterocyclic amides and directly influences its reaction pathways [1].

Reactivity Activated α-lactam electrophile with high ring strain
Structure Pyramidal nitrogen configuration differentiates from larger-ring N-benzoyl amides
Application fit Designed for synthetic transformations requiring reactive amide substrates

Why Generic Aziridine or Lactam Substitution Is Not Advisable for 1-Benzoylaziridin-2-one (CAS 76345-43-2)


N-Benzoylaziridines cannot be interchanged with structurally analogous N-benzoyl derivatives of larger heterocyclic rings (e.g., azetidine, pyrrolidine, piperidine) without altering critical molecular properties. Comparative 13C NMR studies demonstrate that N-benzoylaziridine possesses a pyramidal nitrogen atom in solution, whereas N-benzoyl derivatives of pyrrolidine and larger rings adopt planar or near-planar nitrogen geometries [1]. This fundamental difference in nitrogen hybridization and geometry directly impacts electron distribution, carbonyl reactivity, and the compound's behavior as an electrophilic substrate in ring-opening and single-electron transfer reactions. Substituting a piperidine- or pyrrolidine-based N-benzoyl amide for the target aziridine would introduce a structurally distinct reactive center, compromising reaction predictability and product selectivity in synthetic applications.

Attribute
1-Benzoylaziridin-2-one
Larger-ring N-Benzoyl Amides
Nitrogen geometry
Pyramidal in solution
Planar or near-planar
Ring strain
High (three-membered ring)
Low (unstrained rings)
Electrophilicity
Enhanced by strain and N-benzoyl group
Standard amide electrophilicity

Quantitative Differential Evidence for 1-Benzoylaziridin-2-one (CAS 76345-43-2) Versus In-Class Comparators


Pyramidal vs. Planar Nitrogen Configuration: 13C NMR Comparative Evidence Across Ring Sizes

13C NMR spectroscopic investigation of N-benzoyl derivatives across ring sizes reveals that 1-benzoylaziridin-2-one and the analogous N-benzoylazetidine possess pyramidal nitrogen atoms in solution, whereas the N-benzoyl derivatives of pyrrolidine, piperidine, hexamethyleneimine, and heptamethyleneimine exhibit planar or near-planar nitrogen geometries [1]. This represents a qualitative yet structurally definitive differentiation point between the three- and four-membered ring derivatives and their larger homologues.

Nitrogen geometry
Head-to-head
Pyramidal nitrogen (target) vs planar or near-planar in larger N-benzoyl heterocycles
Directly influences carbonyl reactivity and stereoelectronic control
13C NMR solution-state comparison; CDCl3
nitrogen pyramidality 13C NMR spectroscopy amide conformation

Ring Strain-Mediated Electrophilicity Enhancement Relative to Non-Strained N-Benzoyl Amides

The three-membered aziridinone ring in 1-benzoylaziridin-2-one introduces substantial angular strain (bond angles compressed to approximately 60° versus the ideal 109.5° for sp³-hybridized carbons), which significantly enhances the electrophilicity of the α-lactam carbonyl relative to non-strained N-benzoyl amides such as N-benzoylpiperidine or N-benzoylpyrrolidine [1]. The carbonyl group on the strained ring and the electron-withdrawing benzoyl substituent on nitrogen together increase susceptibility to nucleophilic attack and single-electron transfer pathways .

Electrophilicity
Class-level
Ring strain (~60° bond angles) and N-benzoyl electron withdrawal combine to enhance electrophilicity
Enables reactions where non-strained N-benzoyl amides are insufficiently reactive
Quantitative electrophilicity differential not explicitly reported
ring strain electrophilicity aziridinone reactivity

α-Lactam Skeleton: Divergent Reaction Pathways Versus β-Lactam (Azetidin-2-one) Analogs

As an α-lactam (three-membered ring), 1-benzoylaziridin-2-one is distinct from β-lactams (four-membered azetidin-2-one analogs) in both ring strain magnitude and the regioselectivity of nucleophilic ring opening. Studies on structurally related 1-(2-adamantyl)-3-substituted aziridin-2-ones demonstrate exclusive cleavage of the lactam (1-2) C-N bond upon reaction with aprotic ionic nucleophiles (tBuO⁻ and HO⁻) and protic non-ionic nucleophiles (benzylamine), yielding α-amino acid derivatives [1]. By contrast, β-lactams undergo nucleophilic attack at the exocyclic carbonyl or ring opening with different regiochemical outcomes depending on substitution patterns and reaction conditions.

Regioselectivity
Class-level
Exclusive lactam C–N bond cleavage with nucleophiles (vs variable regiochemistry in β-lactams)
Predictably yields α-amino acid derivative scaffolds
Based on related 1-adamantyl-aziridin-2-one studies
α-lactam aziridin-2-one ring-opening selectivity

Single-Electron Transfer (SET) Susceptibility in Activated Aziridines

N-Benzoylaziridines undergo single-electron transfer (SET) reactions with strong electron sources, leading to the formation of ketyl radical intermediates and subsequent C-N homolysis of the aziridine ring [1]. This reactivity pathway is characteristic of activated aziridines bearing electron-withdrawing N-substituents and is not observed in non-activated aziridines (e.g., N-alkylaziridines) or N-benzoyl amides lacking the strained three-membered ring. The SET mechanism provides a distinct entry to radical intermediates not accessible from larger N-benzoyl heterocycles.

SET pathway
Class-level
Generates ketyl radical intermediates and undergoes C–N homolysis with strong electron donors
Provides entry to radical-mediated synthetic methodologies
Not observed in non-activated aziridines or larger-ring N-benzoyl amides
single-electron transfer C-N homolysis ketyl radical

Optimal Research and Industrial Application Scenarios for 1-Benzoylaziridin-2-one (CAS 76345-43-2)


Synthesis of α-Amino Acid Derivatives via Regioselective Ring Opening

1-Benzoylaziridin-2-one serves as a precursor for α-amino acid scaffolds via nucleophilic ring opening. As demonstrated in structurally related aziridin-2-one systems, nucleophilic attack occurs exclusively at the lactam C-N bond, yielding amino acid derivatives with predictable regiochemistry [1]. This application leverages the α-lactam-specific regioselectivity that is not available from β-lactam or larger-ring amide precursors.

Mechanistic Studies of Single-Electron Transfer in Heterocyclic Systems

The compound is well-suited for investigating single-electron transfer (SET) mechanisms involving activated aziridines. Reactions with strong electron sources produce detectable ketyl and radical intermediates, providing direct experimental access to SET pathways and C-N homolysis processes [2]. This application capitalizes on the compound's unique SET susceptibility conferred by the combination of ring strain and the electron-withdrawing N-benzoyl group.

Conformational Studies of N-Benzoyl Amides as a Function of Ring Size

1-Benzoylaziridin-2-one provides a reference point for studying the relationship between heterocyclic ring size and nitrogen pyramidality in amide systems. Comparative 13C NMR analysis across N-benzoyl derivatives of aziridine, azetidine, pyrrolidine, piperidine, and larger rings reveals the transition from pyramidal to planar nitrogen geometry as ring size increases [3]. This application is valuable for academic and industrial researchers investigating structure-reactivity correlations in heterocyclic amide chemistry.

Reactive Electrophilic Building Block for Heterocycle Synthesis

Due to the combined effects of ring strain and N-benzoyl activation, 1-benzoylaziridin-2-one functions as a reactive electrophilic intermediate in heterocyclic synthesis pathways. The compound can be employed in one-pot condensation methodologies to access N-benzoylaziridines and related heterocyclic scaffolds [4]. The enhanced electrophilicity relative to non-strained N-benzoyl amides makes it suitable for transformations requiring activated amide substrates.

Application
Selection Property
Validation Focus
α-Amino acid derivative synthesis
Regioselective lactam C–N bond cleavage
Nucleophilic ring-opening selectivity
Single-electron transfer mechanism studies
Activated aziridine SET susceptibility
Radical intermediate detection and C–N homolysis
Heterocyclic amide conformation studies
Nitrogen pyramidality vs ring size
13C NMR geometry determination
Electrophilic heterocycle synthesis
Enhanced carbonyl electrophilicity
Reactivity in condensation and ring-opening

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